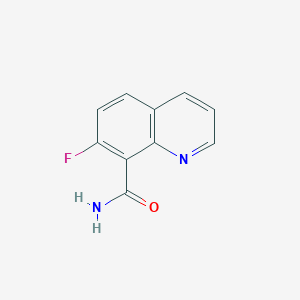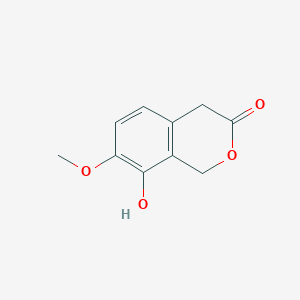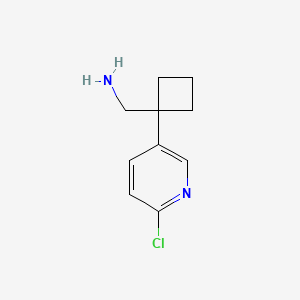
3-Amino-4-(4-fluorophenyl)-1-methylazetidin-2-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-Amino-4-(4-fluorophenyl)-1-methylazetidin-2-one: is a synthetic organic compound that belongs to the class of azetidinones. Azetidinones are four-membered lactams, which are cyclic amides. This compound is characterized by the presence of an amino group, a fluorophenyl group, and a methyl group attached to the azetidinone ring. It is of interest in medicinal chemistry due to its potential biological activities.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 3-Amino-4-(4-fluorophenyl)-1-methylazetidin-2-one can be achieved through several synthetic routes. One common method involves the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of 4-fluorobenzylamine with a suitable β-lactam precursor in the presence of a base can lead to the formation of the desired azetidinone ring.
Industrial Production Methods: Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of specific catalysts, solvents, and temperature control to facilitate the cyclization process. The choice of reagents and reaction conditions is crucial to minimize side reactions and maximize the efficiency of the synthesis.
化学反应分析
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the amino group, leading to the formation of nitroso or nitro derivatives.
Reduction: Reduction reactions can target the carbonyl group of the azetidinone ring, potentially converting it to an alcohol.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Electrophilic aromatic substitution reactions may involve reagents like bromine (Br₂) or nitric acid (HNO₃).
Major Products:
Oxidation: Nitroso or nitro derivatives.
Reduction: Alcohol derivatives.
Substitution: Various substituted fluorophenyl derivatives.
科学研究应用
Chemistry: In chemistry, 3-Amino-4-(4-fluorophenyl)-1-methylazetidin-2-one is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel compounds.
Biology: In biological research, this compound is studied for its potential interactions with biological macromolecules. It may serve as a probe to investigate enzyme mechanisms or as a ligand in binding studies.
Medicine: In medicinal chemistry, this compound is explored for its potential therapeutic properties. It may exhibit activity against certain diseases or conditions, making it a candidate for drug development.
Industry: In the industrial sector, this compound can be used in the development of new materials or as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
作用机制
The mechanism of action of 3-Amino-4-(4-fluorophenyl)-1-methylazetidin-2-one involves its interaction with specific molecular targets. The amino group and the fluorophenyl group can form hydrogen bonds and hydrophobic interactions with target proteins, potentially inhibiting their activity. The azetidinone ring may also interact with enzymes, affecting their catalytic function. The exact pathways and targets depend on the specific biological context in which the compound is studied.
相似化合物的比较
3-Amino-4-phenyl-1-methylazetidin-2-one: Lacks the fluorine atom, which may result in different biological activity and chemical reactivity.
3-Amino-4-(4-chlorophenyl)-1-methylazetidin-2-one: Contains a chlorine atom instead of fluorine, which can affect its electronic properties and interactions with biological targets.
3-Amino-4-(4-bromophenyl)-1-methylazetidin-2-one:
Uniqueness: The presence of the fluorophenyl group in 3-Amino-4-(4-fluorophenyl)-1-methylazetidin-2-one imparts unique electronic properties and potential biological activities. Fluorine atoms are known to enhance the stability and lipophilicity of compounds, which can be advantageous in drug development. This makes this compound a valuable compound for further research and application.
属性
分子式 |
C10H11FN2O |
|---|---|
分子量 |
194.21 g/mol |
IUPAC 名称 |
3-amino-4-(4-fluorophenyl)-1-methylazetidin-2-one |
InChI |
InChI=1S/C10H11FN2O/c1-13-9(8(12)10(13)14)6-2-4-7(11)5-3-6/h2-5,8-9H,12H2,1H3 |
InChI 键 |
ZBYRVAMORWQPFU-UHFFFAOYSA-N |
规范 SMILES |
CN1C(C(C1=O)N)C2=CC=C(C=C2)F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


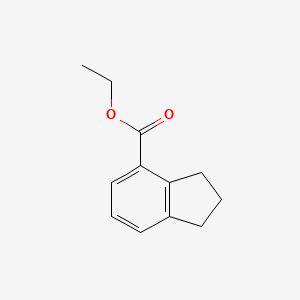
![Methyl 6-aminoimidazo[1,2-a]pyridine-3-carboxylate](/img/structure/B11903910.png)
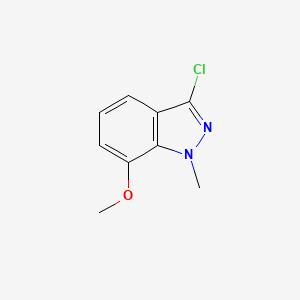

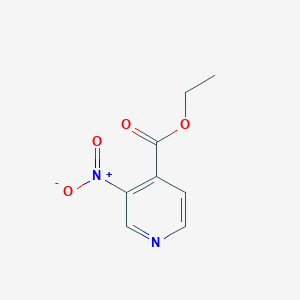
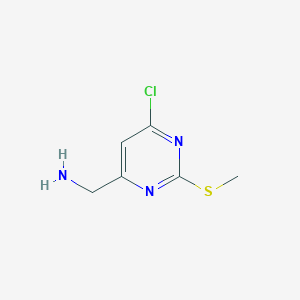
![2-((1-Methyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)amino)ethanol](/img/structure/B11903952.png)

